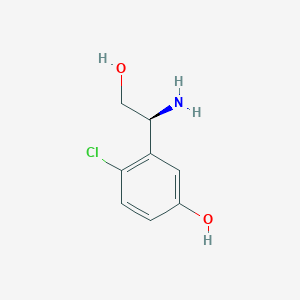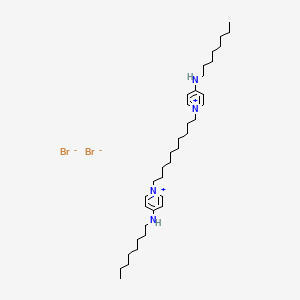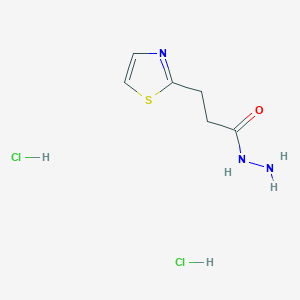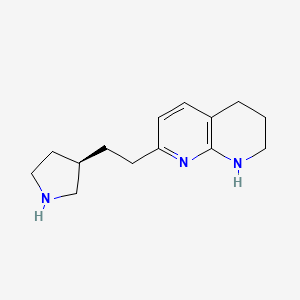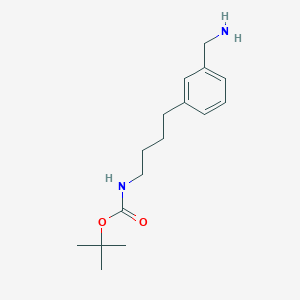
3-Hydroxy-6-methylpicolinic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-6-methylpicolinic acid hydrochloride is a chemical compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the third position and a methyl group at the sixth position on the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-6-methylpicolinic acid hydrochloride typically involves the hydroxylation and methylation of picolinic acid. One common method includes the use of catalytic systems such as CuCl and 6-methylpicolinic acid in the reaction of 5-bromopyrimidin-4-amines with alkynes . Another approach involves the use of microwave-assisted reactions and Fischer indole-type synthesis .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of Cu-catalyzed coupling reactions is prevalent in industrial settings due to their efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-6-methylpicolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of picolinic acid, such as 3-hydroxy-6-methylpyridine-2-carboxylic acid and its esters .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-6-methylpicolinic acid hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-hydroxy-6-methylpicolinic acid hydrochloride involves its interaction with molecular targets such as zinc finger proteins (ZFPs). By binding to ZFPs, the compound alters their structure and disrupts zinc binding, thereby inhibiting their function. This mechanism is particularly relevant in the context of viral replication and cell homeostasis .
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxy-6-methylpyridine-2-carboxylic acid
- 3-Hydroxy-6-methyl-2-pyridinecarboxylic acid
- 3-Hydroxy-6-methyl-2-picolinic acid
Comparison: Compared to these similar compounds, 3-hydroxy-6-methylpicolinic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C7H8ClNO3 |
|---|---|
Molekulargewicht |
189.59 g/mol |
IUPAC-Name |
3-hydroxy-6-methylpyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c1-4-2-3-5(9)6(8-4)7(10)11;/h2-3,9H,1H3,(H,10,11);1H |
InChI-Schlüssel |
ZADDTZPEVOBFIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)O)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)



